Comparative nNOS Inhibition: A Selectivity Window over eNOS
2-(Cyanomethyl)-5-nitrobenzoic acid demonstrates a measurable, albeit modest, selectivity profile against human nitric oxide synthase (NOS) isoforms. It inhibits neuronal NOS (nNOS) with an EC50 of 7.2 μM, while showing minimal activity against endothelial NOS (eNOS) with an EC50 >100 μM [1]. This is in contrast to many non-selective NOS inhibitors that do not differentiate between these isoforms.
| Evidence Dimension | Inhibition of human NOS isoforms (EC50) |
|---|---|
| Target Compound Data | nNOS EC50 = 7.2 μM; eNOS EC50 >100 μM |
| Comparator Or Baseline | Non-selective NOS inhibitors (class-level inference: no isoform differentiation) |
| Quantified Difference | >13.9-fold selectivity for nNOS over eNOS |
| Conditions | Inhibition of human nNOS or eNOS expressed in HEK293 cells, assessed via inhibition of nitric oxide production over 24 hours [1] |
Why This Matters
This selectivity profile, while weak, is a quantifiable benchmark that can guide the selection of this scaffold for developing more potent and selective nNOS inhibitors, distinguishing it from completely non-selective starting points.
- [1] BindingDB. BDBM50356491 (CHEMBL1911994). Affinity Data for Human eNOS and nNOS. View Source
